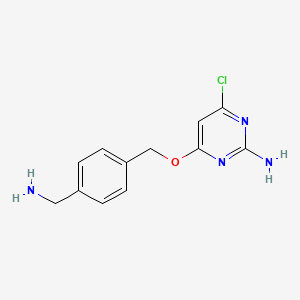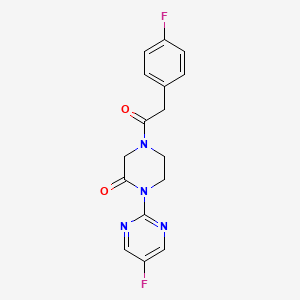
4-(2-(4-Fluorophenyl)acetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-Fluorophenyl)acetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, commonly known as FFAPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. FFAPP is a small molecule that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
作用机制
The mechanism of action of FFAPP is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins in the body. FFAPP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, FFAPP can induce cell cycle arrest and apoptosis in cancer cells. FFAPP has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, FFAPP can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
FFAPP has been shown to have several biochemical and physiological effects. In cancer cells, FFAPP can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In the brain, FFAPP can increase the levels of acetylcholine, leading to improved cognitive function. FFAPP has also been shown to have antiviral and antibacterial properties, making it a potential candidate for the treatment of viral and bacterial infections.
实验室实验的优点和局限性
FFAPP has several advantages for lab experiments, including its high potency and selectivity, making it an ideal candidate for drug development. However, FFAPP has several limitations, including its complex synthesis process, which can make it difficult to produce large quantities of pure FFAPP. Additionally, the mechanism of action of FFAPP is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for FFAPP research. One potential direction is to study the effects of FFAPP in combination with other drugs for the treatment of cancer, neurological disorders, and infectious diseases. Another potential direction is to study the long-term effects of FFAPP on the body, including its potential for toxicity and side effects. Finally, future research can focus on optimizing the synthesis process of FFAPP to produce larger quantities of pure FFAPP at a lower cost.
合成方法
The synthesis of FFAPP is a complex process that involves several steps. The first step involves the synthesis of 4-fluoroacetophenone, which is then reacted with 2-aminopyrimidine to form 4-(2-(4-fluorophenyl)acetyl)pyrimidine. This intermediate is then reacted with piperazine to form FFAPP. The synthesis of FFAPP is a time-consuming and challenging process, but it has been optimized to produce high yields of pure FFAPP.
科学研究应用
FFAPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, FFAPP has shown promising results as a potent inhibitor of cancer cell growth and proliferation. In neurological disorders, FFAPP has been shown to have neuroprotective effects and can potentially be used for the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, FFAPP has been shown to have antiviral and antibacterial properties, making it a potential candidate for the treatment of viral and bacterial infections.
属性
IUPAC Name |
4-[2-(4-fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2/c17-12-3-1-11(2-4-12)7-14(23)21-5-6-22(15(24)10-21)16-19-8-13(18)9-20-16/h1-4,8-9H,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOADFCQEFWBSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2575949.png)
![4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2575950.png)

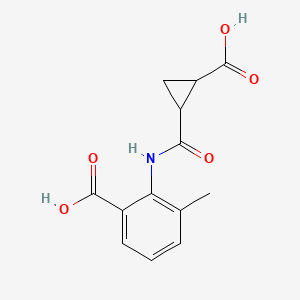
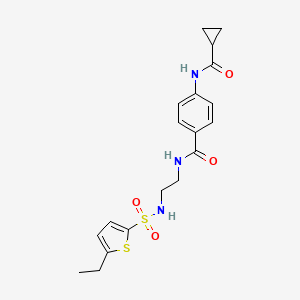
![2-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane;hydrochloride](/img/structure/B2575954.png)
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B2575956.png)
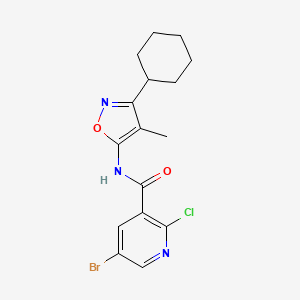
![N-(4-ethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2575963.png)
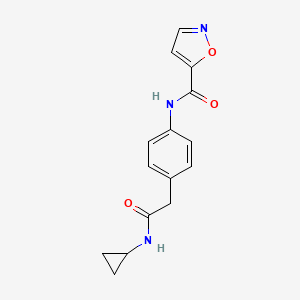
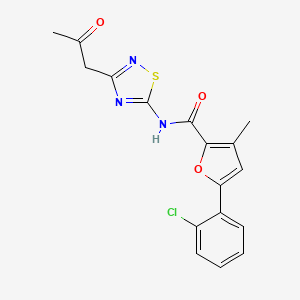
![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)
